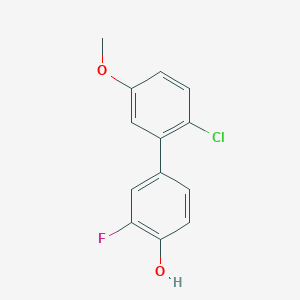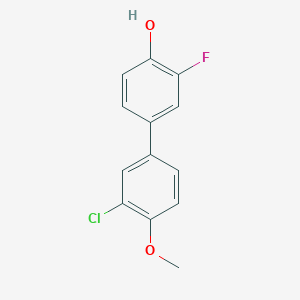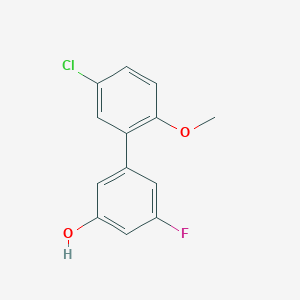
4-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chloro-5-methoxyphenyl)-2-fluorophenol, 95%, commonly referred to as CMFPF95, is a chemical compound used in a range of scientific research applications. CMFPF95 is a synthetic compound, which is produced by the reaction of 2-chloro-5-methoxyphenol and 2-fluorophenol in the presence of a suitable catalyst. It has a wide range of applications in biochemical and physiological research due to its unique properties and potential for further development.
Applications De Recherche Scientifique
CMFPF95 has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as an intermediate in the synthesis of pharmaceuticals. It is also used in the synthesis of dyes and pigments, and as a catalyst in the preparation of polymers. In addition, CMFPF95 is used as a fluorescent probe for the detection of biomolecules in vitro and in vivo.
Mécanisme D'action
CMFPF95 is a fluorophore, which means it is able to absorb light and emit light of a different wavelength. The emission of light from CMFPF95 is due to a process called fluorescence. When CMFPF95 is excited by light of a specific wavelength, it absorbs the energy and then re-emits the energy as light of a longer wavelength. This process of fluorescence is used to detect and study biomolecules in vitro and in vivo.
Biochemical and Physiological Effects
CMFPF95 has been shown to have a range of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, CMFPF95 has been shown to have a range of effects on the nervous system, including the ability to modulate neurotransmitter release and receptor activation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of CMFPF95 in lab experiments provides a number of advantages. CMFPF95 has a high fluorescence quantum yield and a low photobleaching rate, which makes it ideal for use in fluorescence-based experiments. In addition, its low toxicity and low cost make it an attractive option for a wide range of experiments. However, CMFPF95 also has a number of limitations. It is not very soluble in water, which can limit its use in aqueous solutions. In addition, its fluorescence can be quenched by certain compounds, which can limit its use in certain experiments.
Orientations Futures
CMFPF95 has a wide range of potential future applications. It could be used in the development of new fluorescent probes for the detection of biomolecules in vitro and in vivo. It could also be used in the development of new drugs and drug delivery systems. In addition, CMFPF95 could be used in the development of new polymers and dyes, and in the synthesis of new organic compounds. Finally, CMFPF95 could be used as a catalyst in the synthesis of new pharmaceuticals.
Méthodes De Synthèse
The synthesis of CMFPF95 is performed by the reaction of 2-chloro-5-methoxyphenol and 2-fluorophenol in the presence of a suitable catalyst, such as an acid or base catalyst. The reaction is typically carried out at a temperature of between 80-100°C for a period of 3-4 hours. The reaction is then quenched with water and the product is isolated by filtration or crystallization. The isolated product is then recrystallized to obtain a pure sample of CMFPF95.
Propriétés
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFO2/c1-17-9-3-4-11(14)10(7-9)8-2-5-13(16)12(15)6-8/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJIKBYWDZMGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684408 |
Source


|
| Record name | 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261918-44-8 |
Source


|
| Record name | 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)

![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)





